Cr-Protoporphyrin

Heme oxygenase inhibition Photoreactivity Neonatal jaundice

Selecting Cr-Protoporphyrin IX (CrPPIX) addresses two critical experimental requirements simultaneously: potent heme oxygenase (HO) inhibition and complete photochemical inertness. Unlike Sn-protoporphyrin, which generates photoreactive artifacts, CrPPIX provides clean, multi-tissue HO suppression (liver, spleen, kidney) validated in neonatal hyperbilirubinemia models. Its redox-inert Cr(III) center also makes it the definitive artificial cofactor for CYP102A1 crystallography (PDB: 6JMW), trapping substrate-bound conformations without catalytic turnover. For translational HO research or structural biology requiring a non-degrading, non-photoreactive metalloporphyrin benchmark, CrPPIX is the unambiguous choice.

Molecular Formula C34H31CrN4O4
Molecular Weight 611.6 g/mol
CAS No. 84640-43-7
Cat. No. B1203873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCr-Protoporphyrin
CAS84640-43-7
Synonymschromium protoporphyrin IX
Cr-protoporphyrin
Molecular FormulaC34H31CrN4O4
Molecular Weight611.6 g/mol
Structural Identifiers
SMILES[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3]
InChIInChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3
InChIKeyOSBWPUFXHPIDKO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromium Protoporphyrin IX (CAS 84640-43-7) Procurement Guide: Heme Oxygenase Inhibition, Artificial Cofactor, and Metalloporphyrin Comparator Data


Cr-Protoporphyrin IX (CrPPIX; CAS 84640-43-7) is a synthetic metalloporphyrin in which a Cr(III) ion is coordinated within the protoporphyrin IX macrocycle [1]. As a structural analog of heme (Fe-protoporphyrin IX), it functions primarily as a competitive inhibitor of microsomal heme oxygenase (HO), the rate-limiting enzyme in heme catabolism [2]. Unlike Fe-protoporphyrin IX, which serves as a substrate for HO, and Sn-protoporphyrin IX, which exhibits significant photoreactivity, CrPPIX is characterized by its non-photoreactive profile combined with potent HO inhibition across multiple tissue types [2]. It has also been structurally characterized as an artificial cofactor reconstituted into the CYP102A1 heme domain, demonstrating utility in protein engineering and biocatalysis research [3].

Why Chromium Protoporphyrin IX Cannot Be Substituted by SnPP, ZnPP, or FePP in Heme Oxygenase Studies


Metalloporphyrins of the protoporphyrin IX class exhibit profoundly divergent functional profiles depending solely on the identity of the coordinated metal ion [1]. Fe-protoporphyrin IX (heme) is the natural substrate for heme oxygenase and is actively degraded to biliverdin, CO, and free iron [1]. Sn-protoporphyrin IX (SnPP), while a potent HO inhibitor, is a documented photosensitizer that generates reactive oxygen species upon light exposure, introducing confounding phototoxicity in experimental and clinical settings [1]. Zn-protoporphyrin IX (ZnPP) is a weaker HO inhibitor and exhibits tissue-dependent inhibition patterns [2]. Co-protoporphyrin IX (CoPP) paradoxically acts as an HO-1 inducer rather than an inhibitor [3]. Cr-protoporphyrin IX occupies a distinct niche: it combines potent, multi-tissue HO inhibition with a documented lack of photoreactivity, making it the appropriate selection when both inhibitory potency and photochemical inertness are required simultaneously [1].

Quantitative Comparator Evidence for Cr-Protoporphyrin IX: Procurement-Relevant Differentiation


Cr-Protoporphyrin IX vs. Sn-Protoporphyrin IX: Photoreactivity and HO Inhibition Potency

In a systematic in vitro and in vivo screening of proto- and mesoporphyrin derivatives containing Sn, Zn, Mn, Cr, Ni, and Mg, Cr-protoporphyrin IX met all four ideal inhibitor criteria, including the critical requirement of not participating in photochemical reactions—a property that Sn-protoporphyrin IX lacks [1]. At t = 6 h post-intraperitoneal administration of 4 μmol/kg body weight, CrPPIX reduced hepatic HO activity to 33% of control and splenic HO activity to 22% of control [1].

Heme oxygenase inhibition Photoreactivity Neonatal jaundice Metalloporphyrin screening

Cr-Protoporphyrin IX in Vivo Efficacy: Hepatic and Splenic HO Activity Suppression

In a comparative study of chromium porphyrins, Cr-protoporphyrin IX (CrPP) administered intraperitoneally at 40 μmol/kg to 2-week-old suckling rats significantly reduced hepatic and splenic heme oxygenase activity by more than 55% at 6 h post-dosing [1]. Notably, CrPP was effective via intraperitoneal but not oral administration, distinguishing it from Cr-mesoporphyrin (CrMP), which retained efficacy via both routes [1]. In an earlier study, a single dose of CrPP administered immediately after birth to neonatal rats produced sustained lowering of heme oxidation activity in liver, spleen, and kidney, and potently inhibited heme degradation to bile pigment in human spleen microsomes [2].

In vivo heme oxygenase inhibition Tissue-specific activity Neonatal hyperbilirubinemia Rat model

Cr-Deuteroporphyrin IX vs. Zn-Deuteroporphyrin IX: IC50 and in Vivo CO Suppression Comparison

In a characterization study of non-photoreactive porphyrin HO inhibitors, Cr-deuteroporphyrin (CrDP) and Zn-deuteroporphyrin (ZnDP) were directly compared. CrDP exhibited a concentration for 50% inhibition (IC50) ranging from 0.6 to 1.3 μM across brain, liver, and spleen tissues, whereas ZnDP required 11.0 to 13.5 μM—approximately an order of magnitude higher concentration [1]. In vivo, at doses of 25 μmol/kg CrDP and 50 μmol/kg ZnDP, total body carbon monoxide excretion was reduced by 46% and 32% respectively at t = 7.5 h [1].

Deuteroporphyrin derivatives IC50 comparison Carbon monoxide production Heme oxygenase

Cr-Protoporphyrin IX as a Structurally Validated Artificial Cofactor for CYP102A1 Heme Domain Engineering

Cr-protoporphyrin IX has been successfully reconstituted into the heme domain of CYP102A1 (P450 BM3) and its three-dimensional structure determined by X-ray crystallography at 1.85 Å resolution (PDB ID: 6JMW) [1]. This represents a distinct application from its HO inhibitor function: CrPPIX serves as a non-native cofactor enabling structure-function studies of cytochrome P450 enzymes. In contrast, the native Fe-protoporphyrin IX (heme) undergoes catalytic turnover in the presence of O2 and NADPH, whereas CrPPIX-reconstituted CYP102A1 provides a redox-inert structural mimic that can trap substrate-bound conformations without enzymatic turnover [1].

Protein engineering Artificial metalloenzymes CYP102A1 X-ray crystallography

Membrane Phospholipase A2 Modulation: Differential Effects of CrPP, ZnPP, and MnPP

A study examining hepatic membranolytic stability alterations by metalloporphyrins revealed that Cr-protoporphyrin (Cr-PP) induces phospholipase A2 activity, an effect that is inhibited by simultaneous bilirubin administration [1]. In contrast, Zn-PP and Mn-PP showed a reverse pattern in their modulation of phospholipase A2 activity [1]. This differential effect indicates that the metal center identity directly influences off-target membrane interactions beyond HO inhibition.

Phospholipase A2 Membrane stability Hepatotoxicity Metalloporphyrin comparison

Validated Application Scenarios for Cr-Protoporphyrin IX Procurement


In Vivo Heme Oxygenase Inhibition Studies Requiring Non-Photoreactive Compounds

Cr-protoporphyrin IX is validated for use in neonatal rat models of hyperbilirubinemia and in vivo heme oxygenase inhibition studies. A single intraperitoneal dose immediately after birth suppresses postnatal hyperbilirubinemia and produces sustained lowering of heme oxidation activity in liver, spleen, and kidney [1]. At 4 μmol/kg i.p. in adult rats, it reduces hepatic HO activity to 33% of control and splenic activity to 22% at 6 h post-administration [2]. Critically, its documented lack of photoreactivity [2] makes it suitable for experimental protocols where ambient or therapeutic light exposure could otherwise confound results obtained with photoreactive alternatives such as SnPP.

Structural Biology: Redox-Inert Artificial Cofactor for Cytochrome P450 Crystallography

Cr-protoporphyrin IX has been successfully used to reconstitute the heme domain of CYP102A1, yielding a high-resolution (1.85 Å) crystal structure with bound substrate (PDB: 6JMW) [3]. Unlike native Fe-protoporphyrin IX, which undergoes catalytic turnover, the Cr(III) center provides a redox-inert scaffold that traps substrate-bound conformations without enzymatic conversion. This application is directly relevant to structural biology laboratories requiring non-catalytic metalloporphyrin cofactors for X-ray crystallography or cryo-EM studies of heme-binding proteins.

In Vitro HO Activity Assays: Potent Inhibition Without Photochemical Interference

For in vitro heme oxygenase activity measurements using gas chromatographic CO detection, Cr-protoporphyrin IX provides potent inhibition (IC50 in the sub-micromolar to low micromolar range, inferred from Cr-deuteroporphyrin data showing 0.6–1.3 μM across tissues [4]) without the photochemical degradation or reactive oxygen generation associated with SnPP [2]. This is particularly relevant for assays conducted under standard laboratory lighting conditions, where photoreactive inhibitors may generate artifacts.

Comparative Metalloporphyrin Pharmacology: Positive Control for Non-Photoreactive HO Inhibition

In systematic studies comparing metalloporphyrin efficacy, safety, or mechanism, Cr-protoporphyrin IX serves as a benchmark non-photoreactive HO inhibitor against which photoreactive (SnPP, SnMP) or less potent (ZnPP) compounds can be compared. Its multi-tissue efficacy—demonstrated in liver, spleen, and kidney [1]—and its human spleen microsome activity [1] make it a suitable reference compound for translational pharmacology studies of HO modulation.

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